1,3-Dichloro-5-nitro-2-(propan-2-yloxy)benzene
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Overview
Description
1,3-Dichloro-5-nitro-2-(propan-2-yloxy)benzene is an organic compound with the molecular formula C9H9Cl2NO3 and a molecular weight of 250.08 g/mol . This compound is characterized by the presence of two chlorine atoms, a nitro group, and an isopropoxy group attached to a benzene ring. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-nitro-2-(propan-2-yloxy)benzene can be synthesized through a multi-step process. One common method involves the reaction of 2-methyl-4-nitrophenol with isopropanol under basic conditions to form the isopropoxy derivative. This intermediate is then chlorinated using copper(II) chloride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as nitration, chlorination, and etherification under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-nitro-2-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Aminated Derivatives: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
1,3-Dichloro-5-nitro-2-(propan-2-yloxy)benzene is used in various scientific research applications, including:
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-nitro-2-(propan-2-yloxy)benzene is primarily based on its ability to undergo nucleophilic substitution and reduction reactions. The nitro group can be reduced to an amino group, which can then interact with various biological targets. The chlorine atoms can be substituted by nucleophiles, allowing the compound to form covalent bonds with other molecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-5-nitrobenzene: Similar structure but lacks the isopropoxy group.
1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene: Similar structure with a methyl group instead of a second chlorine atom.
Properties
IUPAC Name |
1,3-dichloro-5-nitro-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3/c1-5(2)15-9-7(10)3-6(12(13)14)4-8(9)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYODQFNUNVLNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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